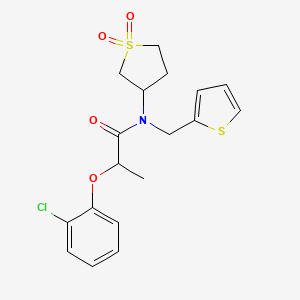![molecular formula C19H19Cl2NO2 B11584055 1-{3-[(2,4-Dichlorophenoxy)methyl]benzoyl}piperidine](/img/structure/B11584055.png)
1-{3-[(2,4-Dichlorophenoxy)methyl]benzoyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(2,4-Dichlorophenoxy)methyl]benzoyl}piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a benzoyl group, which is further substituted with a 2,4-dichlorophenoxy methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-{3-[(2,4-Dichlorophenoxy)methyl]benzoyl}piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-Dichlorophenoxyacetic Acid: This intermediate is synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Formation of 2,4-Dichlorophenoxyacetyl Chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of 3-(2,4-Dichlorophenoxy)methylbenzoic Acid: The acyl chloride is reacted with 3-methylbenzoic acid in the presence of a base to form the desired product.
Formation of this compound: Finally, the benzoic acid derivative is reacted with piperidine under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-{3-[(2,4-Dichlorophenoxy)methyl]benzoyl}piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position, where the 2,4-dichlorophenoxy group is replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form the corresponding N-oxide derivative.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents and conditions used in these reactions include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{3-[(2,4-Dichlorophenoxy)methyl]benzoyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-{3-[(2,4-Dichlorophenoxy)methyl]benzoyl}piperidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
1-{3-[(2,4-Dichlorophenoxy)methyl]benzoyl}piperidine can be compared with other similar compounds, such as:
3-(2,4-Dichlorophenoxy)methylpiperidine: This compound lacks the benzoyl group and has different chemical and biological properties.
2,4-Dichlorophenoxyacetic Acid: A precursor in the synthesis of the target compound, it is widely used as a herbicide.
Piperidine: The parent compound, which is a simple cyclic amine with various applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C19H19Cl2NO2 |
|---|---|
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
[3-[(2,4-dichlorophenoxy)methyl]phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H19Cl2NO2/c20-16-7-8-18(17(21)12-16)24-13-14-5-4-6-15(11-14)19(23)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 |
Clé InChI |
IMTLPXYQUQEYRL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1-{2-[3-(4-methylphenyl)propoxy]-2-oxoethyl}piperidinium](/img/structure/B11583976.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11583977.png)
![1-(4-Methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583981.png)
![N-(2-methoxybenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11583983.png)
![N-(4-methoxybenzyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11583993.png)
![N-butyl-6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11583996.png)
![ethyl 5-acetyl-4-methyl-2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B11584012.png)
![2-(4-ethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11584018.png)
![(2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B11584022.png)
![2-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-piperidin-1-ylpropan-1-one](/img/structure/B11584029.png)

![(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11584034.png)
![1-(3-Chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11584052.png)
![methyl 2-[({3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11584062.png)
